N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that features a 2-chlorobenzyl group attached to an indole moiety via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Acetamide Linkage: The final step involves the reaction of the substituted indole with chloroacetyl chloride in the presence of a base to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The 2-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Biology: It can be used in studies involving indole derivatives, which are known to have various biological activities.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes in the body, modulating their activity. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide can be compared with other indole derivatives such as:
N-(2-chlorobenzyl)-2-(1H-indol-1-yl)ethanamine: Similar structure but with an ethanamine linkage instead of acetamide.
N-(2-chlorobenzyl)-2-(1H-indol-1-yl)propionamide: Similar structure but with a propionamide linkage.
2-(1H-indol-1-yl)acetamide: Lacks the 2-chlorobenzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological and chemical properties.
Properties
Molecular Formula |
C17H15ClN2O |
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Molecular Weight |
298.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-indol-1-ylacetamide |
InChI |
InChI=1S/C17H15ClN2O/c18-15-7-3-1-6-14(15)11-19-17(21)12-20-10-9-13-5-2-4-8-16(13)20/h1-10H,11-12H2,(H,19,21) |
InChI Key |
NDJDNEBJSYYWAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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